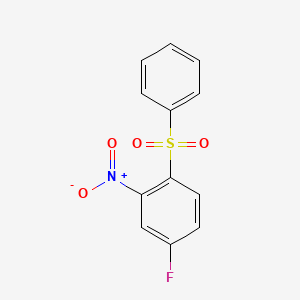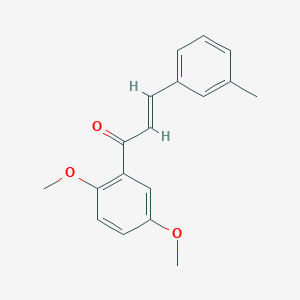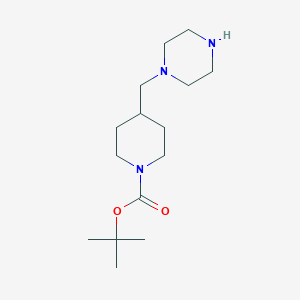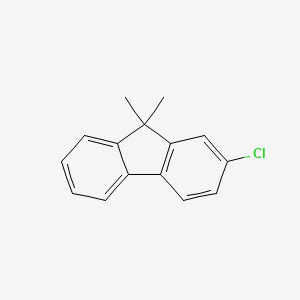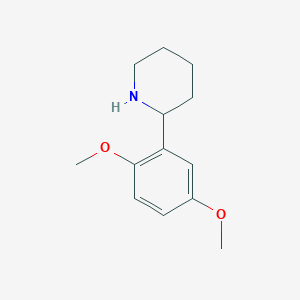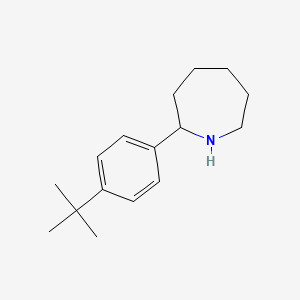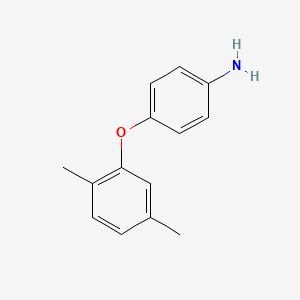
4-(2,5-Dimethylphenoxy)aniline
Vue d'ensemble
Description
“4-(2,5-Dimethylphenoxy)aniline” is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-(2,5-Dimethylphenoxy)aniline” consists of a benzene ring attached to an amine (NH2) group and a 2,5-dimethylphenoxy group .Applications De Recherche Scientifique
Electroluminescence and Emitting Materials
A novel class of color-tunable emitting amorphous molecular materials, including compounds related to 4-(2,5-Dimethylphenoxy)aniline, have been designed and synthesized, showcasing intense fluorescence emission and stable amorphous glasses formation. These materials serve as excellent emitting components for organic electroluminescent devices, capable of emitting multicolor light, including white, and functioning as superior host materials for emissive dopants, allowing for color tuning and enhanced device performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Photovoltaic Applications
Electrochemically synthesized novel polymers based on monomers similar to 4-(2,5-Dimethylphenoxy)aniline have shown potential in photovoltaic applications. These polymers, especially when combined with graphene, have demonstrated enhanced conductivity and porosity, making them efficient as counter electrodes in dye-sensitized solar cells. The photovoltaic experiments indicated a significant increase in energy conversion efficiency when using these polymer composites, suggesting their utility in improving solar cell performance (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Molecular Structures and High-Spin Cationic States
Research into the synthesis and molecular structures of oligo(N-phenyl-m-aniline)s derivatives has provided insights into their potential for creating high-spin cationic states. These studies have led to the synthesis of novel compounds with unique U-shaped structures, which suggest the ease of adopting helical structures by these molecules. Such structural properties are crucial for applications in molecular electronics and spintronics, where the manipulation of spin states and molecular architecture can lead to new functionalities (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).
Organic Materials for Thin Film Applications
Derivatives of 4-(2,5-Dimethylphenoxy)aniline have been utilized in the synthesis of organic materials with potential applications in thin films and optoelectronics. These materials, characterized by their thermal stability and favorable electrochemical properties, can be used in the development of photovoltaic materials and devices. The study of their UV–vis spectra and morphological properties has confirmed their potential for close side-to-side packing and H-aggregation, which are essential characteristics for materials used in thin film applications (Niu, Lu, Sun, Li, & Tao, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,5-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZJFRJWZAPKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



